molecular formula C10H12F3N3O2 B13213371 Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate

Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate

Cat. No.: B13213371
M. Wt: 263.22 g/mol
InChI Key: AHIGPSYYNKGLHZ-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused to a [1,2,3]triazole moiety. Key structural attributes include:

  • Trifluoromethyl (CF₃) group at position 3, enhancing metabolic stability and lipophilicity.
  • Saturated azepine ring, conferring conformational flexibility compared to rigid aromatic systems.

This compound’s unique architecture positions it as a candidate for pharmaceutical and agrochemical research, particularly in targeting enzymes or receptors sensitive to fluorinated motifs.

Properties

Molecular Formula

C10H12F3N3O2

Molecular Weight

263.22 g/mol

IUPAC Name

methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-triazolo[1,5-a]azepine-6-carboxylate

InChI

InChI=1S/C10H12F3N3O2/c1-18-9(17)6-2-3-7-8(10(11,12)13)14-15-16(7)5-4-6/h6H,2-5H2,1H3

InChI Key

AHIGPSYYNKGLHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(N=NN2CC1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Multi-Step Synthesis Involving Cyclization and Functionalization

The typical synthetic route includes:

  • Step 1: Formation of the Triazole Core
    Starting from appropriate hydrazine derivatives and cyclic imidates, the triazole ring is constructed via condensation and cyclization reactions. This step often employs heating in methanol or acetic acid to facilitate ring closure.

  • Step 2: Introduction of the Trifluoromethyl Group
    The trifluoromethyl substituent is introduced using trifluoromethylation agents in the presence of catalysts that promote selective substitution at the triazole ring. This step is critical for enhancing the compound's biological activity and stability.

  • Step 3: Esterification to Form the Methyl Carboxylate
    The carboxylate ester group is typically introduced by esterification of the corresponding carboxylic acid or by direct use of methyl esters in the cyclization step.

Representative Synthetic Protocols

Method A: Cyclization in Methanol (Based on Triazole-3-carboxylate Synthesis)
  • Reagents and Conditions:
    Cyclic imidate (1.1 equivalents) and methyl 2-hydrazinyl-2-oxoacetate are refluxed in methanol for 12 hours with a slight excess of imidate.

  • Work-up:
    After reaction completion, solvent evaporation is followed by purification through recrystallization or chromatography.

  • Outcome:
    This method yields triazolo-carboxylate derivatives with moderate to good yields (~49-81%) depending on substituents and ring size.

Method B: Cyclization in Acetic Acid
  • Reagents and Conditions:
    Cyclic imidate and methyl 2-hydrazinyl-2-oxoacetate are heated at 70 °C in acetic acid for 12 hours.

  • Work-up:
    The reaction mixture is cooled, filtered, and volatiles removed under reduced pressure. The residue is extracted with dichloromethane, washed with saturated potassium carbonate solution, dried, and concentrated.

  • Outcome:
    This method often gives higher yields (up to ~69%) and cleaner products compared to Method A.

Catalytic Trifluoromethylation

  • Use of trifluoromethylation reagents (e.g., Togni reagents or Ruppert-Prakash reagents) in the presence of catalysts such as copper or silver salts enables the selective introduction of the trifluoromethyl group onto the triazole ring.

  • Reaction conditions typically involve mild heating and inert atmosphere to prevent side reactions.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Notes
Method A (Methanol) Cyclic imidate, methyl hydrazinyl-2-oxoacetate Reflux in MeOH, 12 h 49–81 Moderate yields; suitable for various ring sizes
Method B (Acetic Acid) Same as Method A 70 °C in AcOH, 12 h 60–70 Higher purity and yield; cleaner reaction
Catalytic Trifluoromethylation Trifluoromethylation reagents, Cu/Ag catalyst Mild heating, inert atmosphere Variable (dependent on substrate) Enables selective CF3 group introduction
Ritter-Type Cyclization (Analogous) Bi(OTf)3, p-TsOH, nitriles 150 °C, sealed tube, overnight Moderate to high Innovative method for fused heterocycles; potential application

Analytical Characterization and Purity Assessment

Research Findings and Applications

  • The trifluoromethyl group significantly influences biological activity by enhancing binding affinity and metabolic stability.

  • Compounds of this class have been studied as enzyme inhibitors, including PARP7 inhibitors, with potential anticancer applications.

  • The synthetic methods described allow for structural modifications to optimize pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical studies.

    Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity profile make it a candidate for the design of new therapeutic agents.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group and the triazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs with Modified Fluorinated Substituents

Methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate
  • Key Difference : Replacement of CF₃ with CHF₂ at position 3.
  • Molecular weight decreases slightly (245.23 vs. ~260–270 for the trifluoromethyl variant) .
  • Synthesis : Similar routes likely, though fluorination reagents (e.g., DAST or Deoxo-Fluor) may differ.
Ethyl 6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
  • Key Difference : Pyridine core instead of azepine; [1,2,4]triazolo vs. [1,2,3]triazolo fusion.

Analogs with Varied Heterocyclic Cores

Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
  • Key Features : Pyrimidine core with hydroxyl and methyl substituents.
  • Impact : Extended conjugation (pyrimidine + triazole) may enhance UV absorption for analytical detection. The hydroxyl group introduces hydrogen-bonding capacity, useful in target binding .
5,7-Dimethyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-4(5H)-one-6(7H)-thione
  • Key Features : Thiadiazole-pyrimidine hybrid with thione groups.
  • Impact : Thionation at position 7 increases electrophilicity, enabling nucleophilic substitutions. The methyl groups enhance lipophilicity, favoring membrane permeability .

Biological Activity

Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory activities. The incorporation of the trifluoromethyl group is particularly noted for enhancing biological activity.

Chemical Structure

The compound features a triazole ring fused with an azepine structure and a carboxylate ester. The presence of the trifluoromethyl group is crucial for its activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. For instance, a related study demonstrated that triazole derivatives exhibited potent anti-cancer activities against various cancer cell lines including MCF-7 (breast cancer) and PC-3 (prostate cancer) with IC50 values indicating significant efficacy. The trifluoromethyl group has been shown to enhance these effects substantially.

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (μM)Reference
2gMCF-72.63
5PC-33.09
14MCF-719.72

The mechanism of action involves apoptosis induction and cell cycle arrest, as evidenced by flow cytometry and molecular docking studies which suggest that the trifluoromethyl group plays a critical role in binding affinity to target proteins.

Antibacterial Activity

The antibacterial activity of related triazole compounds has also been investigated. Compounds derived from triazoles have shown promising results against various Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity of Triazole Derivatives

CompoundBacteriaMinimum Inhibitory Concentration (MIC)Reference
3aE. coli4 μg/mL
3bS. aureus8 μg/mL

These compounds were compared against standard antibiotics and exhibited superior or comparable efficacy.

Anti-inflammatory Activity

In addition to anticancer and antibacterial properties, triazole derivatives have shown anti-inflammatory effects. Studies indicate that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response.

Case Studies

Case Study 1: Synthesis and Evaluation

A study synthesized several new triazolo-azepine derivatives, including this compound. The synthesized compounds were evaluated for their biological activities using various assays including cytotoxicity tests on cancer cell lines and antimicrobial susceptibility tests against bacterial strains.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions of this compound with target proteins involved in cancer proliferation pathways. Results indicated that the trifluoromethyl group significantly enhances binding affinity compared to non-fluorinated analogs.

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